![molecular formula C13H8BrFN4S B2931020 5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine CAS No. 2060361-29-5](/img/structure/B2931020.png)

5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

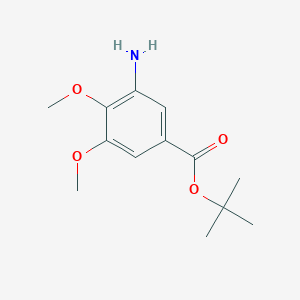

The compound “5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine” is a complex organic molecule that contains several functional groups, including a bromine atom, a fluorophenyl group, a thiazole ring, and a pyrimidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl, thiazole, and pyrimidine) suggests that the compound could have a planar structure. The bromine and fluorine atoms could introduce regions of high electron density, making the compound polar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could be a good leaving group in nucleophilic substitution reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom and a fluorophenyl group could increase the compound’s density and boiling point compared to similar compounds without these groups .Scientific Research Applications

Cell Kinetics and Cancer Research

The study by Riccardi et al. (1988) on cell kinetics in human malignancies with bromodeoxyuridine (BrdUrd) demonstrates the utility of brominated pyrimidine analogues in cancer research. BrdUrd, similar in function to the requested compound by involving a bromine atom, is incorporated into DNA of proliferating cells. This incorporation, coupled with flow cytometry, allows for detailed analysis of cell proliferation in cancers, aiding in the prognostic evaluation and treatment planning of various malignancies, including leukemia and brain tumors (Riccardi et al., 1988).

Radiosensitizing Applications in Gliomas

The pharmacological evaluation of BrdUrd, another brominated compound, by Russo et al. (1984) as a radiosensitizer in gliomas highlights its potential in enhancing the efficacy of radiotherapy in cancer treatment. The study discusses the infusion methods and pharmacokinetics of BrdUrd, emphasizing its role in potentially improving therapeutic outcomes in glioma patients through radiosensitization (Russo et al., 1984).

Imaging and Neurotransmitter Receptor Mapping

Passchier et al. (2000) investigated the quantitative imaging of serotonin receptors in healthy volunteers using a fluorinated compound, demonstrating the application of such compounds in neuroimaging. The study underscores the capability of fluorinated ligands in mapping neurotransmitter receptors, providing valuable insights into the brain's functional architecture and offering potential pathways for diagnosing and treating neurological disorders (Passchier et al., 2000).

Chemotherapy and Pharmacogenetics

Research on dihydropyrimidine dehydrogenase (DPD) deficiency by Ridge et al. (1998) explores the pharmacogenetics of Caucasian subjects, focusing on the metabolism of fluorouracil, a drug closely related to pyrimidine analogues. This study highlights the importance of understanding genetic predispositions to drug metabolisms, such as those involving fluorinated compounds, to prevent adverse reactions and optimize chemotherapy regimens (Ridge et al., 1998).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

It’s worth noting that similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the compound is a stable solid and has some solubility in common organic solvents like ethanol . Its solubility in water is relatively low , which could potentially affect its bioavailability.

Result of Action

Similar compounds have shown a wide range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

Action Environment

The compound is stable, but under certain conditions, such as high temperatures or the presence of strong oxidizing agents, it may undergo decomposition . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

The future research directions for this compound could include studying its synthesis, its reactivity, and its potential uses in various fields. It could be interesting to explore its biological activity, given the presence of several functional groups that are found in biologically active compounds .

properties

IUPAC Name |

5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBASUCONNNFGCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Br)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)

![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)

![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)

![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)

![5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2930958.png)

![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)